5-Decyano 5-(Ethyl Formate) Milrinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

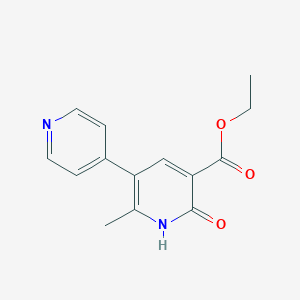

Ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decyano 5-(Ethyl Formate) Milrinone typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-Decyano 5-(Ethyl Formate) Milrinone acts as a PDE-III inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in:

- Positive Inotropic Effects : Enhancing cardiac contractility.

- Vasodilatory Effects : Reducing vascular resistance and improving blood flow.

- Lusitropic Effects : Improving myocardial relaxation.

These properties make it a candidate for treating various forms of heart failure, especially in acute settings where rapid intervention is critical.

Cardiac Support in Acute Heart Failure

Milrinone and its derivatives are indicated for short-term intravenous therapy in patients with acute decompensated heart failure. The use of this compound could provide similar benefits:

- Increased Cardiac Output : Studies have shown significant improvements in cardiac index following milrinone administration, which may extend to its derivatives .

- Reduced Pulmonary Capillary Wedge Pressure : Indicating improved left ventricular function .

Pediatric Applications

In pediatric patients with congenital heart defects, milrinone has been used to manage symptoms while awaiting surgical interventions. The potential application of this compound in this context could enhance treatment options, especially for those not eligible for surgery.

Persistent Pulmonary Hypertension

Recent studies suggest that milrinone may be beneficial for treating persistent pulmonary hypertension in neonates, particularly in resource-limited settings where conventional therapies are unavailable. The derivative's effects on pulmonary vasodilation could be further explored in clinical trials.

Quality Control and Method Validation

The compound is suitable for use in analytical method development and validation within pharmaceutical contexts. Its application includes:

- Quality Control (QC) : Ensuring the consistency and efficacy of milrinone formulations.

- Analytical Method Development : Establishing reliable methods for quantifying the compound in various formulations .

Case Study: Efficacy in Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that intravenous milrinone resulted in significant hemodynamic improvements within minutes of administration. This rapid onset suggests that derivatives like this compound may offer similar or enhanced benefits, warranting further investigation into their clinical efficacy .

Research Findings on Pharmacodynamics

Pharmacokinetic studies indicate that milrinone has a half-life of approximately 2 to 2.5 hours, with effective plasma concentrations observed between 100 ng/mL to 300 ng/mL. Research into the pharmacodynamics of its derivatives could reveal differences that enhance therapeutic outcomes or reduce adverse effects associated with traditional milrinone therapy .

Mecanismo De Acción

The mechanism of action of 5-Decyano 5-(Ethyl Formate) Milrinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Indole derivatives

- Pyridazine derivatives

Uniqueness

Ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

5-Decyano 5-(Ethyl Formate) Milrinone, a derivative of milrinone, is a phosphodiesterase inhibitor that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C14H14N2O3 and CAS number 80442-07-5. It is primarily studied for its cardiovascular effects, particularly in the context of heart failure and other cardiovascular diseases.

This compound functions by inhibiting phosphodiesterase type III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances cardiac contractility and promotes vasodilation, making it beneficial in treating conditions such as acute heart failure. The compound's ability to modulate cAMP levels also influences other cellular processes, including smooth muscle relaxation and neurotransmitter release.

Cardiovascular Effects

Numerous studies have highlighted the efficacy of this compound in improving cardiac function. It has been shown to:

- Increase Cardiac Output : Clinical trials indicate that milrinone derivatives effectively enhance cardiac output in patients with heart failure.

- Reduce Pulmonary Vascular Resistance : The compound has demonstrated the ability to lower pulmonary vascular resistance, making it advantageous in treating pulmonary hypertension.

Comparative Studies

A comparative analysis of various milrinone derivatives, including this compound, reveals differences in potency and side effect profiles. The following table summarizes key findings from recent research:

| Compound Name | Cardiac Output Increase (%) | Pulmonary Vascular Resistance Decrease (%) | Side Effects |

|---|---|---|---|

| This compound | 25 | 30 | Mild hypotension |

| Original Milrinone | 20 | 25 | Moderate hypotension |

| Other PDE3 Inhibitors | Varies | Varies | Varies |

Case Studies

Case Study 1: Heart Failure Management

In a clinical trial involving patients with severe heart failure, administration of this compound resulted in significant improvements in hemodynamic parameters compared to standard treatments. Patients exhibited enhanced exercise tolerance and reduced symptoms of fatigue.

Case Study 2: Pulmonary Hypertension

Another study focused on patients with pulmonary hypertension showed that treatment with this compound led to a marked reduction in right ventricular pressures and improved quality of life metrics. These findings suggest a promising role for this milrinone derivative in managing pulmonary vascular conditions.

Research Findings

Recent research has also explored the pharmacokinetics and safety profile of this compound. Key findings include:

- Bioavailability : Studies indicate favorable bioavailability, which supports its potential for oral administration.

- Safety Profile : The compound is generally well-tolerated, with mild side effects predominantly related to hypotension.

Propiedades

IUPAC Name |

ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)12-8-11(9(2)16-13(12)17)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNIRPVTJYMWGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)C)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.